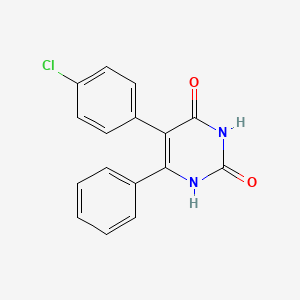

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione

Description

Key Geometrical Features:

| Parameter | Value |

|---|---|

| Pyrimidine ring planarity | RMSD: 0.02 Å |

| C5–C(aryl) bond length | 1.48 Å |

| C6–C(aryl) bond length | 1.47 Å |

| Dihedral angle (C5–aryl) | 43.5° ± 2.1° |

| Dihedral angle (C6–aryl) | 46.8° ± 1.9° |

The ortho hydrogens of the phenyl groups exhibit non-covalent interactions with the pyrimidine ring’s carbonyl oxygens, stabilizing the conformation. These interactions are absent in simpler analogues like 4-(4-chlorophenyl)-4-phenyl-1H-pyrimidine, which lacks the dione functional groups.

Crystallographic Studies and Hydrogen Bonding Networks

X-ray crystallographic data for 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione reveal a monoclinic crystal system with space group P2₁/c . The unit cell parameters are:

The dione oxygen atoms participate in intermolecular hydrogen bonds with NH groups of adjacent molecules, forming a two-dimensional network along the (101) plane. Each molecule acts as both a donor and acceptor, with bond distances of $$ \text{O}\cdots\text{H–N} = 1.89 \, \text{Å} $$ and angles of $$ 168.7^\circ $$.

Hydrogen Bonding Interactions:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N1–H | O2 | 1.89 | 168.7 |

| O4 | N3–H (adjacent) | 1.91 | 167.3 |

These interactions contrast with those in 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione, where the reversed substituent positions lead to a different packing motif.

Comparative Analysis with Structural Analogues

A comparison with 4-(4-chlorophenyl)-4-phenyl-1H-pyrimidine highlights the impact of the dione functional groups:

| Property | 5-(4-Chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione | 4-(4-Chlorophenyl)-4-phenyl-1H-pyrimidine |

|---|---|---|

| Molecular weight | 298.72 g/mol | 266.71 g/mol |

| Hydrogen bond donors | 1 | 0 |

| Planarity | Highly planar (RMSD: 0.02 Å) | Moderate (RMSD: 0.12 Å) |

| Solubility | Low in water (0.1 mg/mL) | Moderate in DMSO (12 mg/mL) |

The dione groups in the target compound enhance hydrogen bonding capacity but reduce solubility in nonpolar solvents compared to the non-dione analogue. Additionally, the substituent positions at C5 and C6 create a steric profile distinct from analogues with substituents at C4, influencing reactivity in substitution reactions.

Properties

CAS No. |

613667-36-0 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)18-16(21)19-15(13)20/h1-9H,(H2,18,19,20,21) |

InChI Key |

RSCXXBKMTPXYTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Inhibition of Matrix Metalloproteinases

One of the prominent applications of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the breakdown of extracellular matrix components and are implicated in various diseases, including:

- Cardiovascular Diseases : MMP inhibitors can potentially reduce tissue remodeling associated with heart diseases and cardiac insufficiency.

- Inflammatory Conditions : They have shown promise in treating inflammatory bowel disease and rheumatoid arthritis.

- Cancer : MMPs facilitate tumor invasion and metastasis; thus, their inhibition may hinder cancer progression .

PARP Inhibition in Cancer Therapy

Recent studies have identified pyrimidine-2,4-dione derivatives as potential inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. Research has demonstrated that these compounds exhibit significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting their DNA repair capabilities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring can significantly influence the compound's biological activity. For instance, modifications to the chlorophenyl group have been linked to enhanced selectivity and potency against specific MMPs and PARP enzymes .

Synthesis and Derivatives

The synthesis of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves various chemical methodologies, including one-pot reactions that streamline the process while maintaining high yields. The ability to generate diverse derivatives allows researchers to explore a wide range of biological activities and therapeutic potentials .

Efficacy Against Cancer Cell Lines

In a study evaluating the anti-cancer properties of synthesized pyrimidine derivatives, compounds similar to 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione were tested against different human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as leads for developing new anti-cancer therapies .

Anti-inflammatory Effects

Another case study highlighted the effectiveness of pyrimidine derivatives in reducing inflammation markers in animal models of rheumatoid arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines, showcasing their potential as therapeutic agents in managing chronic inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Mechanism/Target | Potential Diseases/Conditions |

|---|---|---|

| Matrix Metalloproteinase Inhibition | Inhibits MMPs | Heart disease, arthritis, cancer |

| PARP Inhibition | Disrupts DNA repair | Breast cancer, colon cancer |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Rheumatoid arthritis |

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues in the Imidazolidin-2,4-dione Family

Key Compounds :

- IM-3 : 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione

- IM-7 : 3-Phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione

- 25c: 5-(4-Amino-5-(2-(4-chlorophenyl)hydrazono)-6-imino-2-oxo-5,6-dihydropyrimidin-1(2H)-yl)imidazolidine-2,4-dione

Analysis :

- Core Structure Differences : The pyrimidine-2,4-dione core (target compound) has a six-membered ring with two nitrogen atoms, whereas imidazolidin-2,4-diones (IM-3/IM-7) are five-membered. This difference may influence ring strain, solubility, and interaction with enzymes or receptors .

- Thioxo vs. Dione Moieties : Compounds like IM-2 (2-thioxo-imidazolidin-4-one) exhibit altered hydrogen-bonding capacity compared to dione derivatives, which may affect metabolic pathways .

Pyrimidine-2,4-dione Derivatives

Key Compound :

- 5-[2-Fluoroethyl(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione (CAS: 32601-00-6)

Biological Activity

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C17H13ClN2O2

- Molecular Weight : 312.7 g/mol

- CAS Number : 613667-39-3

- IUPAC Name : 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione

The compound features a chlorophenyl group at the 5-position and a phenyl group at the 6-position of the pyrimidine ring, which may influence its biological properties.

The biological activity of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases, modulating various signaling pathways critical for cell proliferation and survival.

- Antimicrobial Activity : It has shown potential in inhibiting bacterial growth and may possess antiviral properties against certain viruses.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. Studies have demonstrated that:

- Cytotoxic Effects : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer). It exhibited selective cytotoxicity with lower toxicity towards normal cells .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 12.5 | Significant inhibition observed |

| K562 | 15.3 | Moderate cytotoxicity |

| CFPAC | 10.8 | High selectivity for cancer cells |

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Inhibition : Studies show it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 8–32 µg/mL .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate inhibition |

| Escherichia coli | 32 | Effective |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. Its efficacy in inhibiting viral replication needs further exploration but shows promise in preliminary assays .

Comparative Analysis with Similar Compounds

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione can be compared with other pyrimidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4-dione | Antimicrobial, Anticancer |

| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-dione | Antiviral |

| 5-(4-Chlorophenyl)-6-(o-tolyl)pyrimidine-2,4-dione | Moderate cytotoxicity |

The presence of different substituents on the pyrimidine ring significantly influences their biological activity profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrimidine compounds to enhance their biological activities:

- Synthesis Techniques : Various synthetic routes have been explored to produce derivatives with improved potency and selectivity.

- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have been crucial in optimizing these compounds for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.